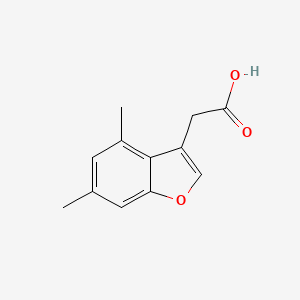

(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid

Übersicht

Beschreibung

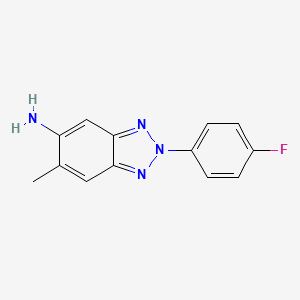

“(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid”, also known as 4,6-DMBA, is an organic compound. It has a CAS Number of 539807-37-9 and a molecular weight of 204.23 . The compound is solid in its physical form .

Molecular Structure Analysis

The dihedral angle between the planes of the carboxylic acid group and the benzofuran ring system in “(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid” is 76.53 (10)° . More detailed structural and spectroscopic characteristics can be found in various studies .Chemical Reactions Analysis

There are studies available that investigate the structural and spectroscopic characteristics of “(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid hydrazide” through different spectroscopic methods (Infrared, Raman, and NMR) and quantum chemical computations .Physical And Chemical Properties Analysis

“(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid” is a solid compound . It has a molecular weight of 204.23 . More detailed physical and chemical properties can be found in various studies .Wissenschaftliche Forschungsanwendungen

Natural Source and Bioactivity

Benzofuran compounds, such as “(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid”, are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Anticancer Activity

Some substituted benzofurans have shown significant anticancer activities . For example, a compound was found to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that “(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid” may also have potential anticancer applications.

Anti-Hepatitis C Virus Activity

A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity . This suggests that “(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid” could potentially be used in the development of therapeutic drugs for hepatitis C disease .

Chemical Synthesis

Benzofuran compounds are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Novel methods for constructing benzofuran rings have been discovered in recent years . This could potentially make “(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid” a valuable compound in the field of chemical synthesis .

Drug Prospects

The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, “(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid” and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .

Material Science

Given the unique physicochemical properties of benzofuran compounds , “(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid” could potentially be used in the field of material science, for example, in the development of new materials with desired properties.

Eigenschaften

IUPAC Name |

2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-3-8(2)12-9(5-11(13)14)6-15-10(12)4-7/h3-4,6H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIAZHNIQWVFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C2CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353780 | |

| Record name | (4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid | |

CAS RN |

539807-37-9 | |

| Record name | (4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid identified as a potential anticonvulsant?

A1: (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid was identified through a virtual screening methodology combining 2D and 3D QSAR analysis and pharmacophore modeling. [] Researchers screened a library of natural products using a discriminant function based on Dragon 2D-descriptors, ADME filters, and a pharmacophore model. This process identified (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid as a potential anticonvulsant candidate. []

Q2: What is the structural characterization of (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid?

A2:

- Molecular Formula: C12H12O3 []

- Crystal Structure: The crystal structure reveals a dihedral angle of 76.53° between the carboxylic acid group and the benzofuran ring system. [] The crystal packing is characterized by carboxylic acid inversion dimers linked by pairs of O—H⋯O hydrogen bonds, forming R22(8) loops. C—H⋯O interactions further link these dimers into (101) sheets. []

Q3: Was the anticonvulsant activity of (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid experimentally confirmed?

A3: Yes. Following its identification through virtual screening, (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid was acquired and tested in mice models. [] The compound demonstrated anticonvulsant activity in both the MES (maximal electroshock seizure) and Rotorod tests at doses of 30 and 100 mg/kg (intraperitoneal administration). [] Importantly, no neurotoxicity was observed at the tested doses. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)

![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)

![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)